Famotine

Description

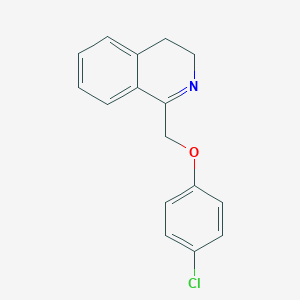

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[(4-chlorophenoxy)methyl]-3,4-dihydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClNO/c17-13-5-7-14(8-6-13)19-11-16-15-4-2-1-3-12(15)9-10-18-16/h1-8H,9-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHDHSSBAHPSMPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(C2=CC=CC=C21)COC3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90171556 | |

| Record name | Famotine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90171556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18429-78-2 | |

| Record name | Famotine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018429782 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Famotine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90171556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FAMOTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SJ6B3W3NWD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure and Activity of Famotidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Famotidine is a highly potent and selective histamine H2 receptor antagonist utilized in the treatment of acid-related gastrointestinal disorders. This technical guide provides a comprehensive overview of its molecular structure, mechanism of action, structure-activity relationships, and key pharmacological data. Detailed experimental protocols for the characterization of its activity are also presented, along with visualizations of its signaling pathway and experimental workflows.

Molecular Structure of Famotidine

Famotidine, with the chemical formula C₈H₁₅N₇O₂S₃, is a guanidinothiazole derivative.[1][2] Its systematic IUPAC name is 3-[[[2-[(diaminomethylene)amino]-4-thiazolyl]methyl]thio]-N'-(aminosulfonyl)propanimidamide.[2] The molecular weight of famotidine is 337.45 g/mol .[3] The molecule is characterized by a central thiazole ring, a guanidine group, a sulfur-containing side chain, and a terminal sulfamoyl group.[4][5] These structural features are critical for its high affinity and selectivity for the histamine H2 receptor.[5]

Mechanism of Action

Famotidine functions as a competitive antagonist at the histamine H2 receptors located on the basolateral membrane of gastric parietal cells.[2] Under normal physiological conditions, histamine released from enterochromaffin-like (ECL) cells binds to these H2 receptors, initiating a signaling cascade that leads to gastric acid secretion.

The H2 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, stimulates the Gs alpha subunit. This activation of Gs leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[6][7] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA).[6][7] PKA then phosphorylates various downstream targets, a key one being the ezrin protein at Serine-66.[8] This phosphorylation event is crucial for the translocation of the H+/K+-ATPase (proton pump) from cytoplasmic tubulovesicles to the apical membrane of the parietal cell.[8] The insertion and activation of the proton pump at the apical membrane results in the secretion of H+ ions into the gastric lumen, leading to the formation of hydrochloric acid.[9]

Famotidine competitively inhibits the binding of histamine to the H2 receptor, thereby blocking this entire signaling cascade at its inception. By preventing the initial stimulus, famotidine effectively reduces the production of cAMP, the activation of PKA, and consequently, the translocation and activity of the H+/K+-ATPase. This leads to a potent and sustained inhibition of both basal and stimulated gastric acid secretion.[2]

Signaling Pathway and Mechanism of Inhibition

The following diagram illustrates the histamine H2 receptor signaling pathway and the inhibitory action of famotidine.

Structure-Activity Relationship (SAR)

The high potency of famotidine is attributed to specific structural features:

-

Guanidinothiazole Group: The replacement of the imidazole ring found in earlier H2 antagonists (like cimetidine) with a guanidinothiazole ring significantly enhances potency.[4][5] This group is crucial for the strong interaction with the H2 receptor.[5]

-

Sulfamoyl Group: The N-sulfamoyl amidine moiety is a key contributor to famotidine's high activity.[5] Structure-activity studies have shown that sulfamoyl amidines are more potent than their sulfonyl amidine counterparts.[5]

-

Flexible Chain: A flexible chain, in this case, a methylthioethyl group, separating the heterocyclic ring from the polar group is optimal for antagonist activity.[4]

Quantitative Pharmacological Data

The following tables summarize key quantitative data for famotidine, including its binding affinity, potency, and pharmacokinetic properties.

Table 1: In Vitro Activity of Famotidine

| Parameter | Value | Receptor/System | Reference(s) |

| Kd | 14 nM | Histamine H2 Receptor | [3] |

| IC50 | 33 nM | Histamine H2 Receptor | [3] |

| IC50 | 0.3 µM | Histamine-induced adenylate cyclase activation in human fundic membranes | [10] |

| EC50 | 105 nM | β-arrestin recruitment | [3] |

Table 2: Comparative Potency of H2 Receptor Antagonists

| Drug | Relative Potency (vs. Cimetidine) | Relative Potency (vs. Ranitidine) | Reference(s) |

| Famotidine | 20 to 50 times more potent | 8 to 9 times more potent | [8][11][12] |

| Ranitidine | ~7 times more potent | - | [12] |

| Cimetidine | 1 | - | - |

Table 3: Pharmacokinetic Properties of Famotidine

| Parameter | Value | Route of Administration | Reference(s) |

| Bioavailability | 40% - 45% | Oral | |

| Protein Binding | 15% - 20% | - | |

| Onset of Action | Within 1 hour | Oral | |

| Peak Effect | 1 - 3 hours | Oral | |

| Duration of Action | 10 - 12 hours | Oral | [12] |

| Elimination Half-life | 2.5 - 3.5 hours | - |

Experimental Protocols

Radioligand Binding Assay for H2 Receptor

This protocol describes a method to determine the binding affinity of famotidine for the histamine H2 receptor using [³H]-tiotidine as the radioligand.

Methodology:

-

Cell Culture and Membrane Preparation:

-

Culture HEK293 cells transiently or stably expressing the human histamine H2 receptor.

-

Harvest the cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in binding buffer (e.g., 50 mM Tris-HCl, pH 7.4). Determine protein concentration using a suitable method (e.g., Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, add the following to each well in triplicate:

-

Cell membrane preparation (typically 20-50 µg of protein).

-

A fixed concentration of [³H]-tiotidine (e.g., 2-5 nM).

-

Varying concentrations of unlabeled famotidine (for competition binding) or buffer (for total binding). For non-specific binding, add a high concentration of an unlabeled H2 antagonist (e.g., 10 µM tiotidine).

-

-

Incubate the plate at a controlled temperature (e.g., 4°C to prevent internalization or 25°C) for a sufficient time to reach equilibrium (e.g., 30-60 minutes).[3]

-

-

Filtration and Quantification:

-

Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter (e.g., GF/B or GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the specific binding as a function of the log concentration of famotidine.

-

Fit the data to a one-site competition model using non-linear regression analysis to determine the IC₅₀ value (the concentration of famotidine that inhibits 50% of the specific binding of [³H]-tiotidine).

-

Calculate the equilibrium dissociation constant (Ki) for famotidine using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Accumulation Assay

This protocol measures the effect of famotidine on histamine-stimulated cAMP production in cells expressing the H2 receptor.

Methodology:

-

Cell Culture:

-

Seed HEK293 cells expressing the human histamine H2 receptor into a 96-well plate and culture overnight to allow for cell attachment.

-

-

Assay Procedure:

-

Wash the cells with a suitable buffer (e.g., PBS or HBSS).

-

Pre-incubate the cells for a short period (e.g., 15-30 minutes) with varying concentrations of famotidine in a stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Stimulate the cells by adding a fixed concentration of histamine (e.g., a concentration that elicits a submaximal response, such as the EC₈₀) and incubate for a defined period (e.g., 30 minutes) at 37°C.

-

Terminate the stimulation and lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit.

-

-

cAMP Detection:

-

Quantify the intracellular cAMP levels using a commercially available kit based on principles such as Homogeneous Time-Resolved Fluorescence (HTRF), ELISA, or other competitive immunoassays. These kits typically involve a labeled cAMP tracer that competes with the cellular cAMP for binding to a specific anti-cAMP antibody. The resulting signal is inversely proportional to the amount of cAMP in the cell lysate.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Determine the concentration of cAMP in each sample from the standard curve.

-

Plot the cAMP concentration as a function of the log concentration of famotidine.

-

Fit the data to a dose-response inhibition curve using non-linear regression to determine the IC₅₀ value of famotidine for the inhibition of histamine-stimulated cAMP accumulation.

-

Conclusion

Famotidine is a well-characterized and highly effective histamine H2 receptor antagonist. Its distinct molecular structure, particularly the guanidinothiazole and sulfamoyl moieties, confers high potency and selectivity. By competitively inhibiting the H2 receptor, famotidine effectively blocks the cAMP-mediated signaling pathway that leads to gastric acid secretion. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and professionals involved in the study and development of drugs targeting gastric acid secretion.

References

- 1. The use of an in vitro binding assay to predict histamine H2-antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Physiological implications of biased signaling at histamine H2 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Spatial Control of Proton Pump H,K-ATPase Docking at the Apical Membrane by Phosphorylation-coupled Ezrin-Syntaxin 3 Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Physiology of the Gastric Parietal Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sites.lsa.umich.edu [sites.lsa.umich.edu]

- 10. Gastric parietal cell secretory membrane contains PKA- and acid-activated Kir2.1 K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Isolation of parietal cells from guinea-pig gastric mucosa and the immunological characterization of their antigenic structure - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Apical vacuole formation by gastric parietal cells in primary culture: effect of low extracellular Ca2+ - PMC [pmc.ncbi.nlm.nih.gov]

Famotidine Pharmacokinetics and Bioavailability: A Technical Guide for Preclinical Research

Introduction

Famotidine is a potent and highly selective competitive histamine H2-receptor antagonist. It is widely utilized in both clinical and veterinary medicine to inhibit gastric acid secretion for the treatment and prevention of conditions such as peptic ulcer disease, gastroesophageal reflux disease (GERD), and Zollinger-Ellison syndrome.[1] For researchers, scientists, and drug development professionals, a thorough understanding of famotidine's pharmacokinetic (PK) profile and bioavailability across various preclinical research models is crucial. This data informs dose selection, predicts therapeutic outcomes, and facilitates the translation of nonclinical findings to human applications. This guide provides a comprehensive overview of famotidine's disposition in key animal models, details common experimental methodologies, and visualizes its core mechanisms and workflows.

Mechanism of Action

Famotidine's primary pharmacodynamic effect is the reduction of gastric acid concentration and volume. It selectively and competitively binds to histamine H2 receptors located on the basolateral membrane of gastric parietal cells.[2][3][4] This action blocks histamine-stimulated signaling, which in turn inhibits the H+/K+ ATPase pump (the proton pump) at the cellular luminal surface, thereby decreasing the secretion of hydrogen ions into the gastric lumen.[2]

Pharmacokinetic Profiles in Research Models

The disposition of famotidine has been characterized in numerous animal models. Significant interspecies variation exists, highlighting the importance of selecting appropriate models for specific research questions. Key pharmacokinetic parameters following intravenous and oral administration are summarized below.

Data Presentation

Table 1: Pharmacokinetic Parameters of Famotidine Following Intravenous (IV) Administration in Research Models

| Species | Dose (mg/kg) | t½ (h) | Vd (L/kg) | CL (mL/min/kg) | AUC (min*ng/mL) | Reference(s) |

| Cattle (Steer) | 0.4 | 3.33 (median) | 0.042 (median) | 1.26 (median) | - | [2][4][5] |

| Goat | 0.6 | 0.31 (18.5 min) | 0.322 | - | 54,230 | [6][7] |

| Monkey (Cynomolgus) | - | - | - | 7.1 (0.426 L/h/kg) | - | [8] |

| Human (for comparison) | 20 mg (total) | 2.0 - 4.0 | 1.0 - 1.3 | ~4.7 (282 mL/min) | - | [9][10] |

t½: Elimination Half-Life; Vd: Volume of Distribution; CL: Clearance; AUC: Area Under the Curve. Dashes indicate data not reported in the cited sources.

Table 2: Pharmacokinetic Parameters and Bioavailability of Famotidine Following Oral (PO) Administration in Research Models

| Species | Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | Bioavailability (F%) | Reference(s) |

| Rabbit | 6 | 2.0 | 126.8 | Not Reported | [11] |

| Rabbit (Microemulsion) | 6 | 6.0 | 456.2 | ~1.8-fold > standard | [11] |

| Dog | 1.0 | ~2.0 | Not Reported | Not Reported | [12][13] |

| Human (for comparison) | 20 - 40 mg | 1.0 - 3.0 | - | 40 - 45% | [2][6][10][14][15] |

Tmax: Time to Peak Plasma Concentration; Cmax: Peak Plasma Concentration. Dashes indicate data not reported in the cited sources.

Bioavailability and Absorption

Distribution

Famotidine exhibits a low degree of plasma protein binding, ranging from 15% to 22%.[4][9] The volume of distribution (Vd) at steady-state in humans is between 1.0 and 1.3 L/kg, indicating distribution into total body water.[9][10] Vd values vary across species, with reported median values of 0.042 L/kg in cattle and a mean of 0.322 L/kg in goats.[4][6][7]

Metabolism and Excretion

Famotidine is primarily eliminated from the body through the kidneys.[4] It undergoes minimal hepatic metabolism, with the S-oxide being the only metabolite identified in humans.[4] Following intravenous administration, approximately 65-70% of the dose is recovered in the urine as unchanged drug.[4][9][15]

The renal clearance of famotidine significantly exceeds the glomerular filtration rate, indicating that its elimination involves both glomerular filtration and active renal tubular secretion.[9][10][11] This active secretion is handled by the renal organic cation transport system.[10] Studies in rats and dogs have demonstrated that this secretory mechanism can become saturated at high plasma concentrations.[10][11]

Experimental Protocols

Standardized and validated protocols are essential for generating reliable pharmacokinetic data. Below are representative methodologies for in vivo studies and bioanalytical sample analysis.

In Vivo Pharmacokinetic Study Design

A typical preclinical PK study involves administering a defined dose of famotidine to a cohort of animals and collecting serial blood samples to characterize the drug's concentration-time profile.

Methodology Example (Adapted from studies in cattle and rabbits): [1][5][11]

-

Animals: Clinically healthy New Zealand rabbits (2.5–3.0 kg) are used. Animals are housed individually with free access to food (except during fasting) and water.[1]

-

Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the study.

-

Dosing:

-

Animals are fasted for 24 hours before dosing, with water provided ad libitum.[1]

-

For intravenous studies, famotidine (e.g., 0.4 mg/kg) is administered via a catheter in the marginal ear vein.[5]

-

For oral studies, famotidine (e.g., 6 mg/kg) is administered as a suspension or solution via oral gavage.[1]

-

-

Blood Sampling:

-

Blood samples (approx. 0.3-0.4 mL) are collected from the contralateral marginal ear vein into heparinized tubes at predetermined intervals (e.g., pre-dose, 0.5, 2, 6, 8, 10, 12, and 24 hours post-dose).[1]

-

-

Sample Processing:

-

Blood samples are immediately centrifuged (e.g., 4000 rpm for 10 minutes) to separate plasma.

-

The resulting plasma is transferred to labeled cryovials and stored at -20°C or lower until analysis.

-

Bioanalytical Sample Analysis (LC-MS/MS)

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the standard for accurately quantifying famotidine in biological matrices like plasma.[12][14][16]

Protocol Example (Adapted from validated methods): [14][16]

-

Standard and QC Preparation: Stock solutions of famotidine and a suitable internal standard (IS), such as 13C-labeled famotidine, are prepared in a solvent like 30% methanol.[16] Working standards and quality control (QC) samples are prepared by spiking blank animal plasma to create a calibration curve (e.g., 2.5 - 250 ng/mL).[14]

-

Sample Preparation (Protein Precipitation):

-

To a 100 µL aliquot of plasma sample, standard, or QC, add the internal standard solution.

-

Add 300 µL of cold methanol to precipitate plasma proteins.[14]

-

Vortex mix for 1 minute, then centrifuge at high speed (e.g., 12,000 rpm for 10 minutes).

-

Transfer the supernatant to a clean tube for injection into the LC-MS/MS system.

-

-

Liquid Chromatography Conditions:

-

Mass Spectrometry Conditions:

-

Data Analysis: The concentration of famotidine in unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and interpolating from the linear regression of the calibration curve.

Conclusion

Famotidine exhibits linear pharmacokinetics with key characteristics including incomplete oral absorption, low plasma protein binding, and primary elimination via renal excretion involving active tubular secretion. Significant species differences in half-life and volume of distribution are evident, underscoring the necessity of using species-specific data in preclinical modeling. The protocols outlined in this guide provide a robust framework for conducting pharmacokinetic and bioanalytical studies, ensuring the generation of high-quality, reproducible data critical for the advancement of drug development programs.

References

- 1. Famotidine. An updated review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use in peptic ulcer disease and other allied diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Famotidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Single-dose pharmacokinetics and bioavailability of famotidine in man. Results of multicenter collaborative studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics and efficacy of intravenous famotidine in adult cattle - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparison of effects of oral and intravenous famotidine on inhibition of nocturnal gastric acid secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. labeling.pfizer.com [labeling.pfizer.com]

- 7. avmajournals.avma.org [avmajournals.avma.org]

- 8. researchgate.net [researchgate.net]

- 9. Famotidine pharmacokinetics following oral and intravenous administration in patients with liver disease: results of a preliminary study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Clinical pharmacokinetics of famotidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In Vitro Intestinal Permeability Studies and Pharmacokinetic Evaluation of Famotidine Microemulsion for Oral Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Repeated Famotidine Administration Results in a Diminished Effect on Intragastric pH in Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. whole-dog-journal.com [whole-dog-journal.com]

- 14. pdf.hres.ca [pdf.hres.ca]

- 15. accessdata.fda.gov [accessdata.fda.gov]

- 16. pubs.acs.org [pubs.acs.org]

Unveiling the Untapped Potential: A Technical Guide to the Off-Label Applications of Famotidine in Scientific Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Famotidine, a potent histamine H2 receptor antagonist, is ubiquitously recognized for its efficacy in the management of acid-related gastrointestinal disorders. However, a growing body of scientific evidence has illuminated a diverse range of off-label applications for this well-established therapeutic agent. This technical guide delves into the core of this research, providing a comprehensive overview of the scientific investigations into famotidine's utility beyond its conventional indications. We will explore its emerging roles in virology, oncology, and immunology, with a focus on the molecular mechanisms, experimental evidence, and clinical findings that are paving the way for novel therapeutic strategies. This document is intended to be a resource for researchers, scientists, and drug development professionals, offering a detailed examination of the experimental protocols, quantitative data, and underlying signaling pathways that characterize the off-label scientific landscape of famotidine.

Famotidine in the Context of Viral Infections: The COVID-19 Case Study

The COVID-19 pandemic spurred an unprecedented search for repurposed drugs, and famotidine emerged as a candidate of significant interest. While initial hypotheses suggested a direct antiviral effect, subsequent research has pointed towards a more complex, host-mediated mechanism of action.

Proposed Mechanisms of Action

Initial computational studies suggested that famotidine might inhibit SARS-CoV-2 proteases, but these findings were not substantiated by in vitro assays.[1][2][3] The prevailing hypotheses now center on famotidine's ability to modulate the host's immune response to the virus.

One of the leading theories involves the stimulation of the vagus nerve inflammatory reflex .[4][5][6] This pathway is a critical component of the body's ability to regulate inflammation. Famotidine is thought to activate the vagus nerve, leading to a reduction in the production of pro-inflammatory cytokines, a phenomenon often referred to as a "cytokine storm," which is a hallmark of severe COVID-19.[4][7]

Another proposed mechanism is the inhibition of histamine-induced inflammatory signaling . Famotidine, as an H2 receptor antagonist, can block the effects of histamine, a key mediator released by mast cells during viral infections. This can lead to a reduction in the expression of inflammatory mediators like CCL-2 and IL-6.[8][9]

Experimental Evidence and Clinical Findings

Numerous retrospective and prospective clinical studies have investigated the efficacy of famotidine in COVID-19 patients, with varying results. Some studies have reported a reduced risk of death and intubation in hospitalized patients treated with famotidine.[10] A randomized, double-blind, placebo-controlled trial in non-hospitalized patients with COVID-19 found that high-dose oral famotidine (80 mg three times a day) led to earlier resolution of symptoms and inflammation.[11][12]

Preclinical studies in mouse models of lipopolysaccharide (LPS)-induced cytokine storm have provided further evidence for famotidine's anti-inflammatory effects. Administration of famotidine in these models resulted in reduced serum and spleen levels of TNF and IL-6 and improved survival.[4][13][14]

Quantitative Data Summary

| Study Type | Patient/Animal Model | Famotidine Dosage | Key Findings | Reference |

| Randomized Clinical Trial | Non-hospitalized COVID-19 patients | 80 mg orally, three times daily for 14 days | Earlier resolution of symptoms and inflammation. | [11][12] |

| Retrospective Cohort Study | Hospitalized COVID-19 patients | Not specified | Reduced risk of death or intubation. | [10] |

| Preclinical Study | Mice with LPS-induced cytokine storm | 0.4 or 4 mg/kg intraperitoneally | Significantly reduced serum and splenic TNF and IL-6 concentrations; improved survival. | [13][14] |

Experimental Protocols

1.4.1. In Vivo Murine Model of LPS-Induced Cytokine Storm

-

Animal Model: Male C57BL/6 mice, 8-12 weeks of age.

-

Induction of Cytokine Storm: Intraperitoneal (IP) injection of lipopolysaccharide (LPS) at a dose of 7 mg/kg.

-

Famotidine Administration: Famotidine administered via intraperitoneal (IP) or intracerebroventricular (ICV) routes 30 minutes before LPS injection. Dosages for IP administration were 0.4 or 4 mg/kg.

-

Outcome Measures: Serum and splenic concentrations of TNF and IL-6 were measured at various time points post-LPS injection using ELISA. Survival rates were also monitored.

-

Vagotomy Procedure: To investigate the role of the vagus nerve, a subset of mice underwent bilateral sub-diaphragmatic vagotomy prior to the experiment.[13][14]

1.4.2. In Vitro SARS-CoV-2 Replication and Protease Assays

-

Cell Lines: Vero E6 and human lung A549 cells.

-

Viral Infection: Cells were infected with SARS-CoV-2 at a specific multiplicity of infection (MOI).

-

Famotidine Treatment: Famotidine was added to the cell culture at various concentrations (up to 200 µM).

-

Antiviral Activity Assessment: Viral replication was quantified by measuring the percentage of infected cells (e.g., by staining for viral nucleocapsid protein) or by quantifying viral RNA levels using RT-qPCR.

-

Protease Inhibition Assays: The inhibitory effect of famotidine on SARS-CoV-2 3CLpro and PLpro was measured using in vitro enzymatic assays with fluorogenic substrates.[1][2][3]

Signaling Pathway Diagram

Famotidine as an Immunomodulator in Oncology

Emerging research suggests that famotidine may possess immunomodulatory properties that could be harnessed in the fight against cancer. The primary focus of this research has been on its ability to enhance the host's anti-tumor immune response.

Mechanism of Action: Enhancing Anti-Tumor Immunity

The proposed mechanism centers on the ability of famotidine to increase the infiltration of lymphocytes into the tumor microenvironment.[10][15][16][17] These tumor-infiltrating lymphocytes (TILs) are critical for recognizing and eliminating cancer cells. By blocking histamine H2 receptors, which are expressed on various immune cells, famotidine may alter the tumor microenvironment to favor a more robust anti-tumor immune response.

Experimental Evidence and Clinical Findings

Clinical studies in patients with breast and colorectal cancer have demonstrated that pre-operative administration of famotidine can significantly increase the number of TILs in surgical specimens.[10][16] In a study on breast cancer patients, 67% of those treated with famotidine showed significant lymphocytic infiltration in the center of the tumor, compared to 27% in the control group.[16] Similarly, in colorectal cancer patients, significant lymphocytic infiltration was observed in 63.6% of the famotidine-treated group versus 8.5% in the placebo group.[10]

In vitro studies have also shown that famotidine can augment the cytotoxic activity of peripheral blood mononuclear cells (PBMCs) and TILs from cancer patients.[18]

Quantitative Data Summary

| Cancer Type | Study Design | Famotidine Dosage | Key Findings | Reference |

| Breast Cancer | Randomized Prospective Pilot Study | 40 mg/day for 10-14 days pre-operatively | Significant increase in tumor-infiltrating lymphocytes (60% in famotidine group vs. 20% in control). | [16] |

| Colorectal Cancer | Double-blind, Placebo-controlled Randomized Study | 40 mg/day for 1 week pre-operatively | Significant increase in tumor-infiltrating lymphocytes (63.6% in famotidine group vs. 8.5% in placebo). | [10] |

| Breast Cancer | Prospective Study | Pre-operative famotidine | Significant increase in TILs (75% in famotidine group vs. 35% in controls). | [17] |

Experimental Protocols

2.4.1. Assessment of Tumor-Infiltrating Lymphocytes (TILs)

-

Patient Population: Patients with resectable breast or colorectal cancer.

-

Famotidine Administration: Oral famotidine (40 mg/day) administered for a specified period (e.g., 7-14 days) prior to surgery.

-

Specimen Collection and Processing: Surgical resection specimens are collected and fixed in formalin, then embedded in paraffin.

-

Histological Analysis: 5-micron thick sections are cut and stained with Hematoxylin and Eosin (H&E).

-

Quantification of TILs: A pathologist, blinded to the treatment groups, evaluates the slides. Lymphocytic infiltration is assessed in the center and periphery of the tumor. A semi-quantitative scoring system is often used, where infiltration is graded based on the number of lymphocytes per high-power field. For example, significant infiltration may be defined as more than 50 cells per high-power field, involving more than 50% of the tumor-normal tissue interface.[10]

Experimental Workflow Diagram

Famotidine in Dermatological and Allergic Conditions

The role of histamine in allergic reactions is well-established, making histamine receptor antagonists a cornerstone of treatment. While H1 antagonists are more commonly used, research has explored the utility of H2 antagonists like famotidine, particularly in urticaria and mast cell activation syndrome (MCAS).

Urticaria (Hives)

Clinical studies have investigated famotidine as a treatment for acute and chronic urticaria. In a prospective, double-blind, controlled trial, intramuscular famotidine (20 mg) was found to be comparable to diphenhydramine (an H1 antagonist) in reducing pruritus, the intensity of urticaria, and the affected body surface area in patients with acute urticaria.[19][20] A retrospective study in children with chronic spontaneous urticaria that was unresponsive to H1 antihistamines showed that the addition of oral famotidine (1 mg/kg/day) significantly decreased the urticaria activity score.[21][22]

Mast Cell Activation Syndrome (MCAS)

MCAS is a condition characterized by the inappropriate release of mast cell mediators, leading to a wide range of symptoms. Treatment often involves a multi-faceted approach, including both H1 and H2 antihistamines. Famotidine is frequently used as an H2 blocker in the management of MCAS to help control gastrointestinal and cardiovascular symptoms.[23][24][25] The typical dosage for adults is 20-40 mg twice daily.[24]

Quantitative Data Summary

| Condition | Study Design | Famotidine Dosage | Key Findings | Reference |

| Acute Urticaria | Prospective, double-blind, controlled trial | 20 mg intramuscularly (single dose) | Comparable efficacy to diphenhydramine in reducing symptoms. | [19][20] |

| Chronic Spontaneous Urticaria (Children) | Retrospective review | 1 mg/kg/day orally | Significant decrease in urticaria activity score (from 4.3 to 1.3). | [21][22] |

| Mast Cell Activation Syndrome | Treatment Guidelines | 20-40 mg orally, twice daily | Recommended as part of a multi-faceted treatment approach. | [24] |

Experimental Protocols

3.4.1. Clinical Trial for Acute Urticaria

-

Patient Population: Patients with urticaria of less than 72 hours duration.

-

Study Design: Prospective, double-blind, randomized, controlled trial.

-

Interventions: Single intramuscular injection of either famotidine (20 mg) or diphenhydramine (50 mg).

-

Outcome Measures:

Logical Relationship Diagram

Famotidine and Other Immunological Applications

Beyond the specific areas of COVID-19 and cancer, research has explored the broader immunomodulatory effects of famotidine in other contexts, such as rheumatic diseases.

A study in patients with systemic lupus erythematosus (SLE) found that parenteral administration of famotidine (40 mg/day for 4 weeks) significantly decreased the number of DR+ cells (activated T lymphocytes).[26] This suggests a potential role for famotidine in modulating T-cell activation in autoimmune conditions.

Conclusion and Future Directions

The off-label scientific research into famotidine has unveiled a fascinating array of potential therapeutic applications that extend far beyond its established role in acid suppression. The evidence, ranging from preclinical models to clinical trials, suggests that famotidine can exert significant immunomodulatory effects, influencing cytokine production, immune cell infiltration, and inflammatory signaling pathways.

While the findings in the context of COVID-19 have been met with mixed results, the research has undeniably opened new avenues for understanding the interplay between histamine signaling and viral pathogenesis. The more consistent and compelling data on famotidine's ability to enhance tumor-infiltrating lymphocytes in cancer patients warrants further investigation and larger clinical trials to ascertain its potential as an adjunct to immunotherapy. Its utility in urticaria and mast cell activation syndrome, though supported by smaller studies and clinical practice, would benefit from more robust, large-scale clinical trials to solidify its place in treatment guidelines.

Future research should focus on elucidating the precise molecular mechanisms underlying famotidine's immunomodulatory effects. A deeper understanding of its impact on specific immune cell subsets and signaling cascades will be crucial for identifying the patient populations most likely to benefit from off-label famotidine therapy. Furthermore, well-designed, prospective, randomized controlled trials are essential to validate the promising findings from preliminary studies and to establish optimal dosing and treatment durations for these novel applications. The journey of famotidine from a simple antacid to a potential multi-faceted immunomodulator is a testament to the power of scientific inquiry and the untapped potential that may lie within well-established pharmaceuticals.

References

- 1. The in-vitro effect of famotidine on sars-cov-2 proteases and virus replication - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The in-vitro effect of famotidine on sars-cov-2 proteases and virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. northwell.edu [northwell.edu]

- 5. scienceopen.com [scienceopen.com]

- 6. Famotidine activates the vagus nerve inflammatory reflex to attenuate cytokine storm - PMC [pmc.ncbi.nlm.nih.gov]

- 7. login.medscape.com [login.medscape.com]

- 8. Famotidine inhibits toll-like receptor 3-mediated inflammatory signaling in SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researcherslinks.com [researcherslinks.com]

- 10. Effect of pre-operative short course famotidine on tumor infiltrating lymphocytes in colorectal cancer: a double blind, placebo controlled, prospective randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Oral famotidine versus placebo in non-hospitalised patients with COVID-19: a randomised, double-blind, data-intense, phase 2 clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 12. gut.bmj.com [gut.bmj.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. medicaljournalssweden.se [medicaljournalssweden.se]

- 16. Does famotidine enhance tumor infiltrating lymphocytes in breast cancer? Results of a randomized prospective pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Effect of preoperative short course famotidine on TILs and survival in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. In vitro augmentation of the cytotoxic activity of peripheral blood mononuclear cells and tumor-infiltrating lymphocytes by famotidine in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Famotidine in the treatment of acute urticaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Efficacy of the H2-receptor antagonist famotidine on chronic spontaneous urticaria in children [scirp.org]

- 22. researchgate.net [researchgate.net]

- 23. droracle.ai [droracle.ai]

- 24. mastattack.org [mastattack.org]

- 25. Treatment of mast cell activation syndrome MCAS UK explained. [syncope.co.uk]

- 26. Effects of famotidine on various immunological parameters in patients with rheumatic diseases: decreased lymphocyte DR expression by famotidine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Anti-Inflammatory Properties of Famotidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Famotidine, a widely recognized histamine H2-receptor antagonist, has demonstrated significant anti-inflammatory properties that extend beyond its acid-reducing capabilities. This technical guide synthesizes the current understanding of famotidine's anti-inflammatory mechanisms, presenting key experimental data and detailed protocols. The primary mechanism involves the activation of the cholinergic anti-inflammatory pathway via the vagus nerve, independent of H2-receptor antagonism. Additionally, in vitro evidence suggests a role for famotidine in modulating the Toll-like receptor 3 (TLR3) signaling pathway. This document provides a comprehensive overview for researchers and professionals in drug development interested in the therapeutic potential of famotidine in inflammatory conditions.

Introduction

While traditionally used to treat gastroesophageal reflux disease and peptic ulcers, recent investigations have unveiled a novel role for famotidine as an anti-inflammatory agent. This has been of particular interest in the context of systemic inflammatory responses, such as the cytokine storm observed in severe infections[1][2][3]. This guide delves into the molecular pathways and experimental evidence that underpin these anti-inflammatory effects.

Vagus Nerve-Mediated Anti-Inflammatory Pathway

A primary mechanism underlying famotidine's anti-inflammatory action is its ability to stimulate the vagus nerve, activating the cholinergic anti-inflammatory pathway. This neural circuit provides a rapid and potent means of regulating systemic inflammation[2][3][4].

Signaling Pathway

Famotidine's interaction with the central nervous system leads to the activation of efferent vagus nerve fibers. This stimulation results in the release of acetylcholine (ACh) in the spleen and other organs. ACh then binds to the α7 nicotinic acetylcholine receptor (α7nAChR) present on macrophages and other cytokine-producing cells[1][4][5]. The activation of α7nAChR inhibits the production and release of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), thereby attenuating the inflammatory cascade[1][2][3]. Crucially, this effect is independent of famotidine's histamine H2 receptor antagonism and is not observed with other H2 blockers like cimetidine or ranitidine[1][6].

Toll-like Receptor 3 (TLR3) Signaling Pathway Modulation

In vitro studies have identified a second potential anti-inflammatory mechanism of famotidine involving the modulation of the Toll-like receptor 3 (TLR3) signaling pathway, particularly in the context of viral infections[7][8][9].

Signaling Pathway

In SARS-CoV-2 infected Caco2 cells, histamine has been shown to upregulate the expression of TLR3. Famotidine, by acting as a histamine H2 receptor antagonist, can inhibit this histamine-induced TLR3 expression[7][9]. TLR3 is a pattern recognition receptor that recognizes viral double-stranded RNA, and its activation triggers a signaling cascade that leads to the activation of transcription factors IRF3 and NF-κB. These transcription factors, in turn, drive the expression of antiviral genes and pro-inflammatory cytokines and chemokines, such as CCL-2 and IL-6[7][9][10]. By downregulating TLR3 expression, famotidine can dampen this inflammatory response[7][8][9].

Experimental Evidence and Protocols

In Vivo Studies: LPS-Induced Cytokine Storm in Mice

A key model for studying the systemic anti-inflammatory effects of famotidine is the lipopolysaccharide (LPS)-induced cytokine storm in mice[1][5][6][11].

-

Animal Model: Male C57BL/6 mice, 8-12 weeks of age, are used[1]. For specific mechanism-elucidation studies, mast cell-deficient KitW-sh/KitW-sh sash mice, α7nAChR knockout mice, and mice having undergone bilateral sub-diaphragmatic vagotomy are utilized[1][5][6].

-

LPS Administration: Mice are injected intraperitoneally (IP) with LPS at a dose of 7 mg/kg to induce a cytokine storm[1][5].

-

Famotidine Administration:

-

Sample Collection and Analysis: Mice are euthanized 2.5 hours after LPS injection. Serum and spleen are collected for the measurement of TNF-α and IL-6 levels using commercially available ELISA kits[1][5].

The following tables summarize the quantitative effects of famotidine on cytokine levels in LPS-challenged mice.

Table 1: Effect of Intraperitoneal Famotidine on Serum Cytokine Levels [1][12]

| Treatment Group | Serum TNF-α (pg/ml) | % Reduction | Serum IL-6 (pg/ml) | % Reduction |

| LPS + Vehicle | 1,491 ± 129 | - | ~40,000 | - |

| LPS + Famotidine (4 mg/kg) | 1,060 ± 72 | ~29% | ~24,000 | ~40% |

Table 2: Effect of Intraperitoneal Famotidine on Splenic Cytokine Levels [1]

| Treatment Group | Splenic TNF-α (pg/spleen) | % Reduction | Splenic IL-6 (pg/spleen) | % Reduction |

| LPS + Vehicle | ~12,000 | - | ~40,000 | - |

| LPS + Famotidine (4 mg/kg) | ~4,200 | ~65% | ~20,000 | ~50% |

Table 3: Effect of Intracerebroventricular Famotidine on Serum Cytokine Levels [1]

| Treatment Group | Serum TNF-α (pg/ml) | % Reduction | Serum IL-6 (pg/ml) | % Reduction |

| LPS + Vehicle | ~2,000 | - | ~45,000 | - |

| LPS + Famotidine (0.4 mg/kg) | ~500 | ~75% | ~15,000 | ~67% |

In Vitro Studies: TLR3-Mediated Signaling in SARS-CoV-2 Infected Cells

In vitro experiments using cell cultures have been instrumental in dissecting the molecular interactions of famotidine with specific signaling pathways[7][9].

-

Cell Line: Caco2 cells are used as a model for intestinal epithelial cells[7][9].

-

Infection and Treatment: Cells are infected with SARS-CoV-2. Following infection, cells are treated with histamine in the presence or absence of famotidine[7][9].

-

Analysis:

-

Gene Expression: mRNA levels of TLR3, ISG15, and CCL2 are quantified using RT-qPCR[7].

-

Protein Activation: Activation of IRF3 and NF-κB pathways is assessed by measuring the phosphorylation of key signaling proteins (e.g., TBK1, IRF3) via Western blotting[7].

-

Cytokine Secretion: Levels of secreted inflammatory mediators like CCL-2 and IL-6 in the cell culture supernatant are measured by ELISA[7][9].

-

-

Famotidine treatment inhibits the histamine-induced expression of TLR3 in SARS-CoV-2 infected Caco2 cells[7][9].

-

Famotidine reduces the activation of IRF3 and NF-κB pathways downstream of TLR3 activation[7][9].

-

A significant reduction in the expression of inflammatory mediators CCL-2 and IL-6 is observed in famotidine-treated cells[7][9].

Experimental Workflow Overview

The following diagram illustrates a general workflow for investigating the anti-inflammatory properties of famotidine, integrating both in vivo and in vitro approaches.

Conclusion

The evidence strongly indicates that famotidine possesses anti-inflammatory properties mediated through at least two distinct mechanisms: the activation of the cholinergic anti-inflammatory pathway via the vagus nerve and the modulation of the TLR3/NF-κB signaling pathway. The quantitative data from preclinical models demonstrate a significant reduction in key pro-inflammatory cytokines. These findings open avenues for the repositioning of famotidine as a therapeutic agent for a range of inflammatory conditions. Further research is warranted to fully elucidate the clinical implications of these mechanisms in various disease contexts. This guide provides a foundational understanding and detailed methodologies to support such future investigations.

References

- 1. Famotidine activates the vagus nerve inflammatory reflex to attenuate cytokine storm - PMC [pmc.ncbi.nlm.nih.gov]

- 2. northwell.edu [northwell.edu]

- 3. Famotidine (Pepcid) Activates the Vagus Nerve to Reduce Cytokine Storm in COVID-19, New Study Shows - BioSpace [biospace.com]

- 4. droracle.ai [droracle.ai]

- 5. Famotidine activates the vagus nerve inflammatory reflex to attenuate cytokine storm - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Famotidine inhibits toll-like receptor 3-mediated inflammatory signaling in SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Famotidine inhibits Toll-like receptor 3-mediated inflammatory signaling in SARS-CoV2 infection – ScienceOpen [scienceopen.com]

- 9. Famotidine inhibits toll-like receptor 3-mediated inflammatory signaling in SARS-CoV-2 infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Famotidine activates the vagus nerve inflammatory reflex to attenuate cytokine storm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Famotidine's effect on histamine H2 receptors in different tissues

For Researchers, Scientists, and Drug Development Professionals

Abstract

Famotidine is a potent and highly selective histamine H2 receptor antagonist. Its primary mechanism of action involves the competitive inhibition of histamine binding to H2 receptors, leading to a reduction in gastric acid secretion.[1] However, recent research has unveiled a more complex pharmacological profile, including inverse agonism and biased signaling. This guide provides an in-depth technical overview of famotidine's effects on H2 receptors across various tissues, detailing its quantitative pharmacology, the experimental protocols used for its characterization, and the intricate signaling pathways it modulates.

Quantitative Pharmacology of Famotidine at the H2 Receptor

Famotidine's interaction with the H2 receptor is characterized by high affinity and potency, which varies across different tissues and experimental conditions. The following tables summarize the key quantitative parameters of famotidine's activity.

Table 1: Famotidine Binding Affinity and Potency

| Parameter | Value | Species/Tissue/Cell Line | Comments | Reference |

| Kd | 14 nM | Not Specified | High affinity for the H2 receptor. | [2] |

| IC50 | 33 nM | Not Specified | Potent inhibition of H2 receptor function. | [2] |

| IC50 | 0.3 µM | Human Fundic Membranes | Inhibition of histamine-induced adenylate cyclase activation. | [3] |

| EC50 | 105 nM | Not Specified | Partial agonist of β-arrestin recruitment. | [2] |

Table 2: Famotidine Antagonist Activity (pA2) in Isolated Tissues

| Tissue | pA2 Value | Species | Comments | Reference |

| Atria | 8.33 | Guinea Pig | Demonstrates high potency in cardiac tissue. | [4] |

| Papillary Muscle | 7.86 | Guinea Pig | [4] | |

| Gastric Secretion (in vitro) | 7.83 | Rat | [4] | |

| Gallbladder | 7.71 | Guinea Pig | [4] |

Table 3: In Vivo Efficacy of Famotidine on Gastric Acid Secretion in Humans

| Dose | Effect | Time Point | Comments | Reference |

| 10 mg | ~50% decrease in meal-stimulated acid secretion | Post-meal | [5][6][7] | |

| 10 mg | 69% inhibition of nocturnal basal secretion | Midnight to 7 AM | [8] | |

| 20 mg | 86% inhibition of nocturnal basal secretion | Midnight to 7 AM | [8] | |

| 40 mg | 83-94% inhibition of nocturnal basal secretion | Midnight to 7 AM | [8] | |

| 40 mg | 28-39% inhibition of meal-stimulated secretion | 10 hours post-administration | [8] |

Histamine H2 Receptor Signaling Pathways and Famotidine's Modulation

The histamine H2 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gs protein pathway. However, it can also engage in biased signaling, leading to the activation of alternative pathways. Famotidine's interaction with the H2 receptor is not a simple blockade; it exhibits both inverse agonism and biased agonism.

Canonical Gs-cAMP Pathway and Inverse Agonism

Upon binding histamine, the H2 receptor activates the Gs alpha subunit, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), leading to downstream cellular responses, such as the activation of the proton pump in gastric parietal cells.[9] Famotidine acts as a competitive antagonist, blocking histamine from binding. Furthermore, it displays inverse agonism, reducing the basal, constitutive activity of the H2 receptor and lowering intracellular cAMP levels even in the absence of histamine.[10][11]

Figure 1. Canonical H2 Receptor Gs-cAMP Signaling Pathway and Famotidine's Inhibitory Action.

Biased Signaling: ERK Activation and Receptor Internalization

Famotidine exhibits biased agonism, meaning it can antagonize one signaling pathway while activating another. While it acts as an inverse agonist on the Gs-cAMP pathway, famotidine has been shown to act as an agonist in promoting the phosphorylation of Extracellular signal-Regulated Kinase (ERK1/2).[10][11] This effect is independent of G-protein-coupled receptor kinases (GRKs).[10] This ERK activation may have physiological implications, such as the regulation of histidine decarboxylase (HDC) expression.[12]

Furthermore, famotidine can induce H2 receptor desensitization and internalization, leading to a down-regulation of receptors on the cell surface.[10][11] This process is distinct from agonist-induced internalization and may involve different cellular machinery.

Figure 2. Famotidine's Biased Agonism at the H2 Receptor.

Experimental Protocols

The characterization of famotidine's effects on H2 receptors relies on a variety of in vitro and in vivo experimental techniques. This section provides an overview of the methodologies for key experiments.

Radioligand Binding Assay

This assay quantifies the binding of a radiolabeled ligand to the H2 receptor, allowing for the determination of receptor density (Bmax) and binding affinity (Kd). [3H]tiotidine is a commonly used radioligand for H2 receptors.

Protocol Overview:

-

Cell/Membrane Preparation: H2 receptor-expressing cells (e.g., HEK293T cells) or tissue membrane preparations are used.[10]

-

Incubation: Cells/membranes are incubated with increasing concentrations of [3H]tiotidine.[10] To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled H2 ligand (e.g., 1 µM unlabeled tiotidine).[10]

-

Incubation Conditions: Incubation is typically carried out for 40 minutes at 4°C to prevent ligand internalization.[10]

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration or centrifugation to separate the receptor-bound radioligand from the free radioligand. The filter or pellet is washed with ice-cold buffer.[10]

-

Quantification: The amount of radioactivity in the filter or pellet is measured using a scintillation counter.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. Saturation binding data is then analyzed using non-linear regression to determine Kd and Bmax.

Figure 3. Workflow for a Radioligand Binding Assay.

Isolated Tissue Bath Assay for pA2 Determination

This functional assay measures the potency of an antagonist by its ability to inhibit the response of an isolated tissue to an agonist. For H2 receptors, guinea pig atria are commonly used, where histamine induces a positive chronotropic effect.

Protocol Overview:

-

Tissue Preparation: A guinea pig atrium is isolated and mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 32-33°C and aerated with 95% O2 / 5% CO2.[13]

-

Equilibration: The tissue is allowed to equilibrate under a resting tension (e.g., 0.5g) for a defined period (e.g., 30 minutes).[13]

-

Agonist Dose-Response Curve: A cumulative concentration-response curve to histamine is generated to determine the maximal response.

-

Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of famotidine for a specific period.

-

Second Agonist Dose-Response Curve: In the presence of famotidine, a second cumulative concentration-response curve to histamine is generated.

-

Repeat: Steps 4 and 5 are repeated with increasing concentrations of famotidine.

-

Data Analysis: The dose-response curves in the presence of the antagonist will be shifted to the right. A Schild plot is constructed to determine the pA2 value, which is the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist dose-response curve.

In Vivo Measurement of Gastric Acid Secretion

This method assesses the efficacy of famotidine in a physiological setting by measuring its effect on meal-stimulated gastric acid secretion in human subjects.

Protocol Overview:

-

Subject Preparation: Healthy volunteers are recruited and fasted overnight.[5]

-

pH Monitoring: A pH electrode is passed into the stomach to continuously monitor gastric pH.[5]

-

Standard Meal: Subjects consume a standardized meal (e.g., steak, potatoes, vegetables).[5]

-

Drug Administration: Famotidine (e.g., 10 mg) or placebo is administered at a set time after the meal begins (e.g., 1 hour).[5]

-

Data Collection: Gastric pH is recorded for an extended period (e.g., 14 hours post-meal).[5]

-

Data Analysis: The time it takes for the gastric pH to drop to a certain level (e.g., pH 2) is measured. This, combined with in vitro titration of the meal, allows for the calculation of the rate of gastric acid secretion.[5]

Conclusion

Famotidine is a well-established, potent, and selective H2 receptor antagonist. While its primary clinical utility stems from the inhibition of the Gs-cAMP pathway and subsequent reduction in gastric acid secretion, its pharmacological profile is more nuanced. The phenomena of inverse agonism and biased signaling, leading to ERK activation and receptor internalization, highlight the complexity of its interaction with the H2 receptor. A thorough understanding of these multifaceted effects, supported by the quantitative data and experimental methodologies outlined in this guide, is crucial for ongoing research and the development of future therapeutics targeting the histamine H2 receptor.

References

- 1. Famotidine | C8H15N7O2S3 | CID 5702160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Famotidine | Histamine H2 Receptors | Tocris Bioscience [tocris.com]

- 3. Pharmacological control of the human gastric histamine H2 receptor by famotidine: comparison with H1, H2 and H3 receptor agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacology of the novel H2 antagonist famotidine: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.physiology.org [journals.physiology.org]

- 6. Measurement of meal-stimulated gastric acid secretion by in vivo gastric autotitration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The effect of various dose regimens of famotidine on basal nocturnal and meal-stimulated gastric secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. Physiological implications of biased signaling at histamine H2 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. frontiersin.org [frontiersin.org]

- 12. Physiological implications of biased signaling at histamine H2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. rjptsimlab.com [rjptsimlab.com]

The Discovery and Development of Famotidine: A Technical Guide

An In-depth Overview for Researchers and Drug Development Professionals

Abstract

Famotidine, a potent and highly selective histamine H₂ receptor antagonist, represents a significant milestone in the rational design of drugs for acid-related gastrointestinal disorders. Developed by Yamanouchi Pharmaceutical Co. and patented in 1979, its journey from a lead compound to a globally recognized therapeutic agent is a compelling case study in medicinal chemistry and pharmacology. This guide provides a detailed technical account of the discovery, development, and mechanism of action of famotidine, intended for researchers, scientists, and drug development professionals. It consolidates key quantitative data, outlines experimental methodologies, and visualizes the critical pathways and processes involved in its evolution.

Introduction: The Quest for a Superior H₂ Receptor Antagonist

The discovery of cimetidine in the mid-1970s validated the histamine H₂ receptor as a viable target for inhibiting gastric acid secretion. However, cimetidine's imidazole ring was associated with several drawbacks, including inhibition of the cytochrome P450 enzyme system and antiandrogenic effects. This created a clear opportunity for the development of a second-generation H₂ antagonist with improved potency, selectivity, and a more favorable side-effect profile.

The research that led to famotidine was driven by the goal of replacing the imidazole ring of cimetidine with a different heterocyclic system that retained H₂ receptor affinity while eliminating the undesirable off-target effects. Scientists at Yamanouchi Pharmaceutical Co. in Japan undertook this challenge, leading to the synthesis of famotidine, which was first marketed in 1981.[1][2] Famotidine proved to be a major therapeutic advance, demonstrating significantly higher potency than its predecessors.[3]

Lead Optimization and Structure-Activity Relationship (SAR)

The development of famotidine is a classic example of successful lead optimization. The core innovation was the replacement of cimetidine's imidazole ring with a 2-guanidinothiazole ring.[1] This structural modification was the culmination of extensive structure-activity relationship (SAR) studies.

Key SAR Insights:

-

Heterocyclic Core: The 2-guanidinothiazole moiety was identified as a key pharmacophore for potent H₂ receptor antagonist activity.[4]

-

Side Chain: A series of N-sulfamoyl and N-sulfonyl amidines were synthesized and tested. The SAR studies revealed that the 3-[[[2-[(diaminomethylene)amino]-4-thiazolyl]methyl]thio]-N²-sulfamoylpropionamidine structure exhibited exceptionally high potency.[4]

-

Sulfamoyl Group: The research indicated that sulfamoyl amidines were more potent than the corresponding sulfonyl amidines.[4]

-

Terminal Nitrogen Substitution: The introduction of alkyl or aralkyl groups to the terminal nitrogen of the sulfamoyl moiety was found to reduce biological activity, highlighting the importance of the unsubstituted sulfamoyl group for optimal receptor interaction.[4]

This iterative process of synthesizing and evaluating new analogues based on SAR data is a cornerstone of modern drug discovery.

Synthesis of Famotidine

The chemical synthesis of famotidine is a multi-step process. One of the established synthetic routes is outlined below, starting from S-(2-aminothiazol-4-ylmethyl)isothiourea.

Mechanism of Action: Competitive Antagonism at the H₂ Receptor

Famotidine exerts its pharmacological effect by acting as a competitive antagonist at the histamine H₂ receptor, which is located on the basolateral membrane of gastric parietal cells.[5] This binding prevents histamine from activating the receptor and initiating the downstream signaling cascade responsible for gastric acid secretion.

The activation of the H₂ receptor by histamine normally leads to the stimulation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP). Elevated cAMP activates protein kinase A (PKA), which then phosphorylates various cellular proteins, ultimately leading to the translocation and activation of the H⁺/K⁺-ATPase proton pump at the apical membrane of the parietal cell. This proton pump is the final step in the secretion of H⁺ ions (protons) into the gastric lumen. By blocking the initial histamine binding, famotidine effectively halts this entire process.[5]

Pharmacological Profile: Potency and Selectivity

A key objective in the development of famotidine was to achieve a higher potency and selectivity than existing H₂ antagonists. This was successfully accomplished, as demonstrated in numerous preclinical and clinical studies.

| Parameter | Cimetidine | Ranitidine | Famotidine | Reference |

| Relative Potency (Weight Basis) | 1x | ~2.5x - 4x | ~20x - 40x | [2][3] |

| Relative Potency (Molar Basis) | 1x | ~4x - 10x | ~20x - 50x | [3] |

| pA₂ (Guinea Pig Atria) | 6.41 | 6.87 | 7.60 - 8.33 | [6] |

Table 1: Comparative Potency of H₂ Receptor Antagonists.

Experimental Protocols

The development of famotidine relied on a battery of standardized in vitro and in vivo assays to characterize its pharmacological activity. While the precise, proprietary protocols from the original studies by Yamanouchi are not fully public, the methodologies are based on established pharmacological principles.

In Vitro H₂ Antihistamine Activity on Guinea Pig Atrium

This assay is a classic method for quantifying H₂ receptor antagonism.

-

Objective: To determine the potency of famotidine in antagonizing the chronotropic (heart rate) effects of histamine, which are mediated by H₂ receptors in the guinea pig atrium.

-

Methodology:

-

The spontaneously beating right atrium is dissected from a guinea pig and suspended in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) at a constant temperature (e.g., 32°C) and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂).

-

The atrial contractions are recorded isometrically to measure the heart rate.

-

Cumulative concentration-response curves to histamine are generated to establish a baseline.

-

The preparation is then incubated with a fixed concentration of famotidine for a set period.

-

A second concentration-response curve to histamine is generated in the presence of the antagonist.

-

The process is repeated with increasing concentrations of famotidine.

-

-

Data Analysis: The magnitude of the rightward shift in the histamine concentration-response curve is used to calculate the pA₂ value, a measure of the antagonist's affinity for the receptor.[6]

Inhibition of Gastric Acid Secretion in Anesthetized Dogs

This in vivo model provides a more physiologically relevant assessment of a compound's antisecretory effects.

-

Objective: To measure the dose-dependent inhibition of histamine-stimulated gastric acid secretion by famotidine.

-

Methodology:

-

Dogs, often equipped with a gastric fistula to allow for the collection of gastric contents, are anesthetized.

-

A continuous intravenous infusion of histamine is administered to induce a steady state of gastric acid secretion.[7][8]

-

Gastric juice is collected at regular intervals, and the volume and acid concentration are measured by titration to determine the total acid output.

-

Once a stable baseline of acid secretion is achieved, famotidine is administered, typically intravenously or intraduodenally.

-

Gastric acid secretion is monitored to determine the extent and duration of inhibition.

-

-

Data Analysis: Dose-response curves are constructed to determine the ED₅₀, the dose required to produce 50% of the maximal inhibitory effect.[4]

Preclinical and Clinical Development

Preclinical Safety and Toxicology

Famotidine underwent extensive preclinical safety evaluation in multiple animal species, including rats, mice, dogs, and rabbits. These studies demonstrated a very favorable safety profile.[9]

-

Acute and Chronic Toxicity: Minimal toxicological effects were observed even at extremely high doses (e.g., up to 4,000 mg/kg/day in some studies) and for extended periods (e.g., 2,000 mg/kg/day for 105 weeks).[9]

-

Carcinogenicity, Mutagenicity, and Reproduction: Famotidine showed no evidence of carcinogenic, mutagenic, or teratogenic effects, nor did it impair reproductive function in animal studies.[9]

Clinical Trials

The clinical development program for famotidine was designed to establish its safety and efficacy in humans for the treatment of acid-related disorders.

-

Phase I Studies: The initial clinical pharmacology studies in healthy volunteers confirmed that single oral doses were well-tolerated. These studies established the pharmacokinetic profile of famotidine, including its elimination half-life of approximately 2.5 to 3.8 hours and its dose-related suppression of gastric acid secretion.[10][11]

-

Phase II and III Studies: Dose-ranging and pivotal efficacy trials demonstrated that famotidine was effective in healing duodenal and gastric ulcers at dosages of 40 mg once daily (at bedtime) or 20 mg twice daily. These regimens were shown to be as effective as, or superior to, standard doses of cimetidine and ranitidine.[3]

-

Post-Marketing (Phase IV) Studies: Further studies have confirmed the long-term safety and efficacy of famotidine and explored its use in other conditions, such as gastroesophageal reflux disease (GERD) and the prevention of NSAID-induced ulcers.

| Parameter | Value | Reference |

| Bioavailability (Oral) | 40-45% | [5] |

| Plasma Protein Binding | 15-20% | [5] |

| Elimination Half-life | 2.5 - 3.5 hours | [5] |

| Volume of Distribution | 1.0 - 1.3 L/kg | [5] |

| Metabolism | Minimal first-pass; Primarily via CYP1A2 | [5] |

| Excretion | ~70% unchanged in urine | [11] |

Table 2: Key Pharmacokinetic Properties of Famotidine.

Conclusion

The discovery and development of famotidine exemplify a highly successful application of medicinal chemistry principles to improve upon a first-generation therapeutic agent. Through the strategic replacement of the imidazole ring with a 2-guanidinothiazole moiety and optimization of the side chain, researchers at Yamanouchi created a drug with superior potency, a longer duration of action, and a cleaner safety profile compared to its predecessors. Its enduring role in the management of acid-related disorders is a testament to the rigorous scientific investigation that underpinned its development. This guide has provided a technical overview of this process, highlighting the key data, experimental approaches, and logical frameworks that guided famotidine's journey from the laboratory to the clinic.

References

- 1. FAMOTIDINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 2. Famotidine | C8H15N7O2S3 | CID 5702160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Comparison of famotidine with cimetidine and ranitidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Studies on histamine H2 receptor antagonists. 2. Synthesis and pharmacological activities of N-sulfamoyl and N-sulfonyl amidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Famotidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Inhibition of gastric acid secretion in the dog by the H2-receptor antagonists, ranitidine, cimetidine, and metiamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Histamine H-2 receptor stimulation and inhibition of pepsin secretion in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Famotidine: summary of preclinical safety assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. karger.com [karger.com]

- 11. Clinical Pharmacokinetics of Famotidine | Semantic Scholar [semanticscholar.org]

Famotidine: A Histamine H2-Receptor Antagonist with Potent Carbonic Anhydrase Inhibitory Activity

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Famotidine, a third-generation histamine H2-receptor antagonist, is widely recognized for its clinical efficacy in reducing gastric acid secretion by blocking the action of histamine on parietal cells.[1] Marketed under brand names such as Pepcid, it is a cornerstone in the treatment of peptic ulcer disease and gastroesophageal reflux disease (GERD).[1] However, a growing body of evidence reveals a secondary and potent pharmacological activity of famotidine: the inhibition of carbonic anhydrases (CAs).[2][3]

Carbonic anhydrases are a ubiquitous family of zinc-containing metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[2][4] This reaction is fundamental to a vast array of physiological processes, including pH homeostasis, ion transport, and biosynthetic reactions.[2][5] In humans, 15 different alpha-isoforms of carbonic anhydrase have been identified, each with distinct tissue distribution and subcellular localization.[2]

The inhibitory potential of famotidine against carbonic anhydrases stems from a key structural feature: a sulfamide moiety (-SO2NH2).[2][6] This group is a bioisostere of the sulfonamide group, a well-established zinc-binding group that is the hallmark of classical carbonic anhydrase inhibitors.[2][7] This guide provides a comprehensive overview of the mechanism, quantitative inhibition data, and experimental methodologies related to famotidine's activity as a carbonic anhydrase inhibitor, offering insights for further research and drug development.

Mechanism of Action: A Structural Perspective

The inhibitory action of famotidine on carbonic anhydrase is a direct interaction with the enzyme's active site. High-resolution X-ray crystallography studies of famotidine in complex with human carbonic anhydrase I (hCA I) and II (hCA II) have elucidated the precise binding mechanism.[2][8][9][10]

Famotidine binds to the catalytic zinc ion (Zn2+) at the core of the active site through one of the nitrogen atoms of its sulfamide group.[2] This interaction displaces the zinc-bound water molecule or hydroxide ion, which is essential for the catalytic cycle, thereby inhibiting the enzyme's function.[2][5] The coordination of the sulfamide nitrogen to the zinc ion results in a tetrahedral geometry for the metal ion, a characteristic feature shared with other sulfonamide and sulfamide inhibitors.[2][11]

The binding of famotidine is further stabilized by a network of hydrogen bonds and other interactions with amino acid residues within the active site cavity. For instance, in the hCA I complex, the guanidine tail of famotidine forms hydrogen bonds with Asn69, while a nitrogen atom near the sulfamide group interacts with Thr199 and His200.[2] Interestingly, studies have revealed that famotidine can adopt two different conformations within the active sites of both hCA I and hCA II.[2]

References

- 1. Famotidine - Wikipedia [en.wikipedia.org]

- 2. Famotidine, an Antiulcer Agent, Strongly Inhibits Helicobacter pylori and Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Famotidine, an Antiulcer Agent, Strongly Inhibits Helicobacter pylori and Human Carbonic Anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Carbonic Anhydrases: New Perspectives on Protein Functional Role and Inhibition in Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [Effect of long-term H2-blocker treatment on carbonic anhydrase in rat gastroduodenal mucosa] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Crystal structure of human carbonic anhydrase I in complex with the inhibitor famotidine | Semantic Scholar [semanticscholar.org]

- 10. rcsb.org [rcsb.org]

- 11. Effect of Sulfonamides and Their Structurally Related Derivatives on the Activity of ι-Carbonic Anhydrase from Burkholderia territorii - PMC [pmc.ncbi.nlm.nih.gov]

The Immunomodulatory Effects of High-Dose Famotidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Famotidine, a widely-used histamine H2 receptor antagonist, has garnered significant attention for its potential immunomodulatory properties, particularly at high doses. This technical guide provides an in-depth exploration of the preclinical and clinical evidence supporting these effects. It details the proposed mechanisms of action, primarily focusing on the activation of the vagus nerve inflammatory reflex, and presents key experimental data and protocols. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development interested in the immunomodulatory potential of high-dose famotidine.

Introduction